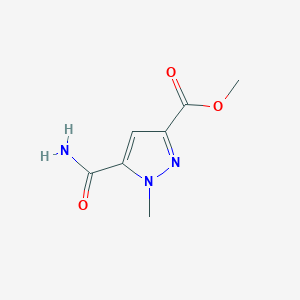![molecular formula C8H14ClF2N B6166718 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride CAS No. 1784334-69-5](/img/no-structure.png)
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride (DFAS) is an organic compound that is commonly used in laboratory experiments. It is a colorless solid with a melting point of 175-177°C and is soluble in methanol, ethanol, and acetone. DFAS is a versatile compound that can be used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research.
Applications De Recherche Scientifique
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride has a variety of scientific applications, including drug discovery and biochemical research. In drug discovery, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize novel compounds that can be tested for their potential therapeutic efficacy. In biochemical research, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize small molecules that can be used to study the structure and function of biological pathways.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not fully understood. However, it is believed that the compound binds to proteins, enzymes, and other biomolecules, and alters their structure and function. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride are not fully understood. However, it is believed that the compound can alter the structure and function of proteins, enzymes, and other biomolecules. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments include its versatility, its low cost, and its low toxicity. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, making it a useful compound for drug discovery and biochemical research.
The main limitation of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments is its low solubility in water. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not as stable as other compounds, and is susceptible to oxidation and hydrolysis.
Orientations Futures
There are a number of potential future directions for the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in drug discovery and biochemical research. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to study the structure and function of proteins, enzymes, and other biomolecules, as well as the structure and function of biological pathways. Finally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to synthesize small molecules that could be used to study the activity of hormones and neurotransmitters.
Méthodes De Synthèse
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction is the most common method of synthesis, and involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an organophosphorus compound with an aldehyde or ketone to form an alkene. Finally, the Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride involves the reaction of 4,4-difluorocyclohexanone with 1,6-diaminohexane followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4,4-difluorocyclohexanone", "1,6-diaminohexane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluorocyclohexanone is reacted with 1,6-diaminohexane in the presence of a suitable solvent and a catalyst to form the intermediate 4,4-difluoro-1-azaspiro[4.4]nonane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride." ] } | |
Numéro CAS |
1784334-69-5 |
Nom du produit |
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride |
Formule moléculaire |
C8H14ClF2N |
Poids moléculaire |
197.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



